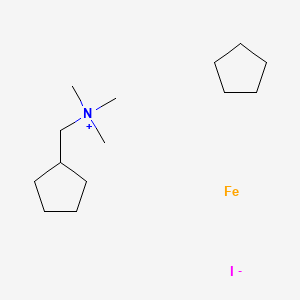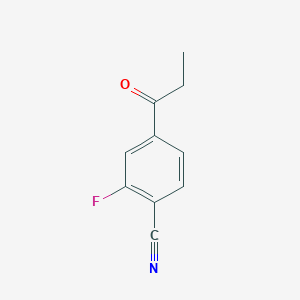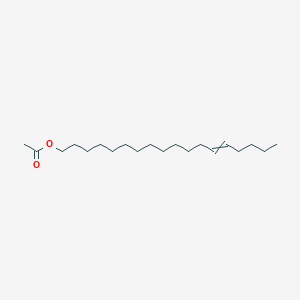
(1S)-1-(3,5-dibromophenyl)ehtane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(3,5-dibromophenyl)ehtane-1,2-diamine is an organic compound characterized by the presence of a dibromophenyl group attached to an ethane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3,5-dibromophenyl)ehtane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dibromobenzene and ethane-1,2-diamine.
Bromination: The bromination of benzene derivatives can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Amine Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and amine introduction processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(3,5-dibromophenyl)ehtane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOH in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Medicine
Antimicrobial Agents: Investigation of its antimicrobial properties against various pathogens.
Cancer Research: Potential use in cancer research for its cytotoxic effects on cancer cells.
Industry
Material Science: Application in the development of new materials with specific properties.
Polymer Chemistry: Use as a monomer or cross-linking agent in polymer synthesis.
Mécanisme D'action
The mechanism of action of (1S)-1-(3,5-dibromophenyl)ehtane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-1-(3,5-dichlorophenyl)ehtane-1,2-diamine: Similar structure with chlorine atoms instead of bromine.
(1S)-1-(3,5-difluorophenyl)ehtane-1,2-diamine: Similar structure with fluorine atoms instead of bromine.
Uniqueness
Bromine Atoms: The presence of bromine atoms in (1S)-1-(3,5-dibromophenyl)ehtane-1,2-diamine imparts unique reactivity and properties compared to its chloro and fluoro analogs.
Reactivity: Bromine atoms are more reactive in substitution reactions compared to chlorine and fluorine, making this compound more versatile in organic synthesis.
Propriétés
Formule moléculaire |
C8H10Br2N2 |
|---|---|
Poids moléculaire |
293.99 g/mol |
Nom IUPAC |
(1S)-1-(3,5-dibromophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10Br2N2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2/t8-/m1/s1 |
Clé InChI |
SSQNWRFNXOLVKK-MRVPVSSYSA-N |
SMILES isomérique |
C1=C(C=C(C=C1Br)Br)[C@@H](CN)N |
SMILES canonique |
C1=C(C=C(C=C1Br)Br)C(CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenoxy)-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide](/img/structure/B12446543.png)
![2-(2-Methyl-5,7-bis(trifluoromethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12446550.png)
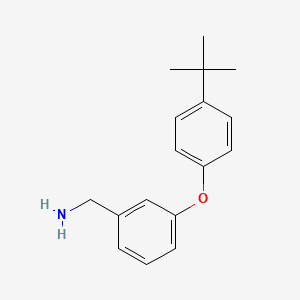
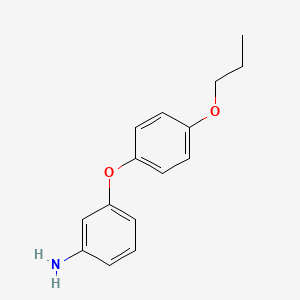
![4,4,5,5-Tetramethyl-2-[(1E)-pent-1-EN-1-YL]-1,3,2-dioxaborolane](/img/structure/B12446574.png)
![1-(1-[4-(Propan-2-yloxy)phenyl]ethyl)hydrazine](/img/structure/B12446586.png)
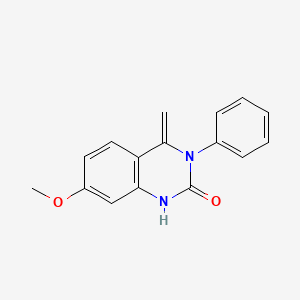
![2-bromo-N-(4-{[(4-ethoxyphenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12446600.png)
